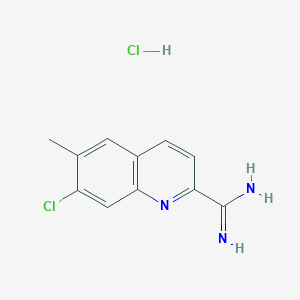

7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride

Beschreibung

7-Chlor-6-methylchinolin-2-carboximidamid-hydrochlorid ist eine chemische Verbindung mit der Summenformel C11H11Cl2N3 und einem Molekulargewicht von 256,13 g/mol . Diese Verbindung ist für ihre vielseitigen Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie, Medizin und Industrie.

Eigenschaften

CAS-Nummer |

1179361-03-5 |

|---|---|

Molekularformel |

C11H11Cl2N3 |

Molekulargewicht |

256.13 g/mol |

IUPAC-Name |

7-chloro-6-methylquinoline-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C11H10ClN3.ClH/c1-6-4-7-2-3-9(11(13)14)15-10(7)5-8(6)12;/h2-5H,1H3,(H3,13,14);1H |

InChI-Schlüssel |

JMCNBJUXKHLELQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1Cl)N=C(C=C2)C(=N)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Chlor-6-methylchinolin-2-carboximidamid-hydrochlorid beinhaltet typischerweise die Reaktion von 7-Chlor-6-methylchinolin mit geeigneten Reagenzien, um die Carboximidamidgruppe einzuführen. Die Reaktionsbedingungen können variieren, aber gängige Methoden umfassen die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von 7-Chlor-6-methylchinolin-2-carboximidamid-hydrochlorid beinhaltet oft die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation und Trocknung umfassen, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Chlor-6-methylchinolin-2-carboximidamid-hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden optimiert, um die gewünschten Produkte zu erzielen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation Chinolinderivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Chinolinverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 7-Chlor-6-methylchinolin-2-carboximidamid-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so ihre Aktivität moduliert. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu 7-Chlor-6-methylchinolin-2-carboximidamid-hydrochlorid gehören:

- 6-Methylchinolin-2-carboximidamid

- 7-Chlorchinolin-2-carboximidamid

- 6-Chlor-7-methylchinolin-2-carboximidamid

Einzigartigkeit

Was 7-Chlor-6-methylchinolin-2-carboximidamid-hydrochlorid von ähnlichen Verbindungen abhebt, ist die einzigartige Kombination der Chlor- und Methylgruppen am Chinolinring, die unterschiedliche chemische und biologische Eigenschaften verleihen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen .

Biologische Aktivität

7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride (CAS No. 1179361-03-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride is with a molecular weight of approximately 256.13 g/mol. The compound features a chloro group at the seventh position and a methyl group at the sixth position of the quinoline ring, along with a carboximidamide functional group. These structural characteristics contribute to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism likely involves interference with nucleic acid synthesis or inhibition of critical enzymes necessary for microbial proliferation.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown promising results against various cancer cell lines, indicating that it may inhibit cell growth and induce apoptosis.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| A549 (Lung) | 0.688 | |

| MCF-7 (Breast) | 0.750 | |

| HeLa (Cervical) | 0.900 |

The proposed mechanisms by which 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or DNA polymerases involved in cancer cell survival.

- Interference with Nucleic Acid Synthesis : Similar to other quinoline derivatives, it may disrupt the synthesis of nucleic acids in both microbial and cancer cells.

- Cell Membrane Interaction : Preliminary studies suggest that the compound may affect cellular uptake mechanisms by interacting with membrane proteins.

Case Studies

A series of case studies have been conducted to further evaluate the efficacy and safety profile of this compound:

- Study on Antimicrobial Efficacy : A study involving a range of bacterial strains highlighted the broad-spectrum antimicrobial activity of the compound, particularly against Gram-positive bacteria.

- Anticancer Screening : In a comprehensive screening using the NCI 60-cell panel, several derivatives of quinoline compounds were assessed for their cytotoxic effects, revealing that derivatives similar to 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride exhibited significant antiproliferative activity across multiple cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.